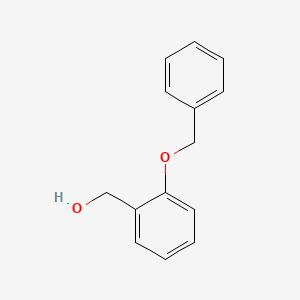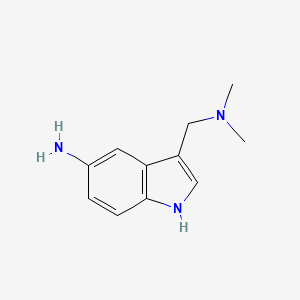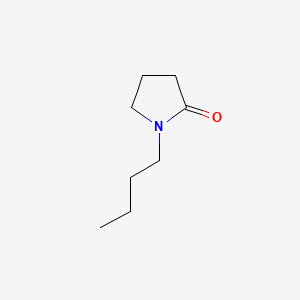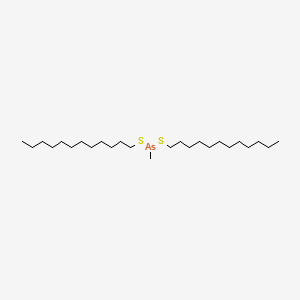
bis(dodecylsulfanyl)-methylarsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bis(dodecylsulfanyl)-methylarsane is a chemical compound with the molecular formula C25H53AsS2. It is also known as methylarsonodithious acid didodecyl ester. This compound is characterized by its unique structure, which includes an arsenic atom bonded to a methyl group and two dodecylthio groups. It is typically a colorless to pale yellow oily liquid with a distinct sulfur-like odor .
Vorbereitungsmethoden
The synthesis of arsine, bis(dodecylthio)methyl- involves a multi-step chemical process. One common method includes the reaction of arsenous acid with hydrogen sulfide, followed by the reaction with dodecanol. This process requires specialized chemical synthesis techniques and controlled reaction conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.
Analyse Chemischer Reaktionen
bis(dodecylsulfanyl)-methylarsane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols .
Wissenschaftliche Forschungsanwendungen
bis(dodecylsulfanyl)-methylarsane has diverse applications in scientific research In chemistry, it is used as a reagent in organic synthesis and catalysis In biology, it serves as a tool for studying the effects of arsenic-containing compounds on biological systemsAdditionally, it is used in the industry as a fungicide and insecticide for controlling pests and diseases in various crops .
Wirkmechanismus
The mechanism of action of arsine, bis(dodecylthio)methyl- involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, affecting their function and leading to cellular toxicity. This interaction can result in the inhibition of enzyme activity and disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
bis(dodecylsulfanyl)-methylarsane is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other organoarsenic compounds such as triphenylarsine and dimethylarsine. These compounds share some chemical properties but differ in their specific applications and reactivity. For example, triphenylarsine is commonly used in the semiconductor industry, while arsine, bis(dodecylthio)methyl- is primarily used as a pesticide and research reagent .
Eigenschaften
IUPAC Name |
bis(dodecylsulfanyl)-methylarsane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53AsS2/c1-4-6-8-10-12-14-16-18-20-22-24-27-26(3)28-25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWBEZAMXFGUGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS[As](C)SCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53AsS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179473 |
Source


|
| Record name | Arsine, bis(dodecylthio)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-18-5 |
Source


|
| Record name | Arsine, bis(dodecylthio)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsine, bis(dodecylthio)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
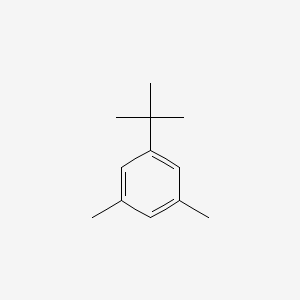


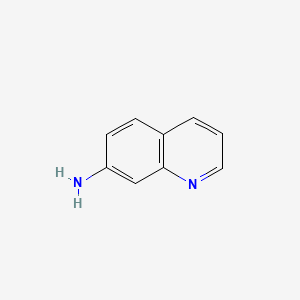

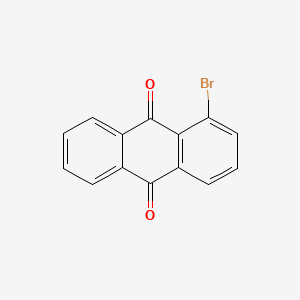

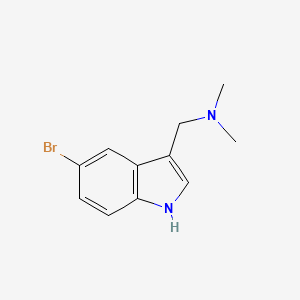
![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)


